methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (C₂₂H₂₀N₂O₅S, MW 424.47 g/mol) is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a five-membered dihydro ring. The molecule is further functionalized with a methyl ester group at position 3, a 2-furoylamino-substituted phenylethylamino moiety at position 2, and a ketone group . Its single-isotope mass (424.109293 Da) and ChemSpider ID (3077690) confirm its unique identity among bicyclic thiophene derivatives.
Properties
IUPAC Name |
methyl 2-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-28-22(27)17-14-9-5-11-16(14)30-21(17)24-19(18(25)13-7-3-2-4-8-13)23-20(26)15-10-6-12-29-15/h2-4,6-8,10,12,19,24H,5,9,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGTZPWDHWHPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of cyclopenta[b]thiophene-3-carboxylate derivatives. Below is a comparative analysis of its structural and functional attributes against analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Cyclopenta[b]Thiophene Derivatives
Key Research Findings and Functional Insights
Substituent-Driven Physicochemical Properties: The 2-furoylamino group in the target compound introduces moderate polarity compared to the 2,4-dichlorobenzoyl group in , which enhances lipophilicity (XLogP3 ~5.9 vs. ~3.5 estimated for the target compound). The phenyl ketone moiety in the target compound may facilitate π-π stacking interactions, unlike the aliphatic methoxy-oxobutanoyl group in , which prioritizes solubility over aromatic interactions.
Spectroscopic Validation :
- HRMS-ESI data for the target compound (424.1093 Da) align precisely with theoretical values, ensuring structural fidelity . Comparable validation methods (NMR, HRMS) were employed for analogs in , and .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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